(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine
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Overview
Description
(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine is a nitrogen-containing heterocyclic compound. Pyrazine derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of (Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine typically involves the reaction of 2-chloropyrazine with ethoxyvinyl derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Scientific Research Applications
(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is explored for its potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of (Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine can be compared with other pyrazine derivatives, such as:
2-Chloropyrazine: A simpler pyrazine derivative with similar reactivity.
6-Ethoxyvinylpyrazine: Another derivative with ethoxyvinyl substitution.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities and are structurally related to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-(2-ethoxyethenyl)pyrazine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3 |
InChI Key |
FRWPTGHQTVPXPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
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